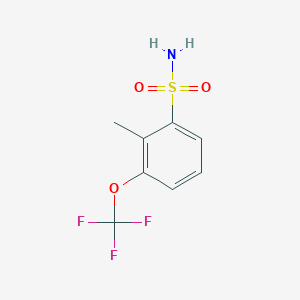
4-((tert-Butoxycarbonyl)amino)-3-ethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid is an organic compound that belongs to the class of carboxylic acids and derivatives. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is commonly used in organic synthesis to protect amines from undesired reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used to replace the Boc group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Applications De Recherche Scientifique
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions, where protected amino acids are used as substrates or inhibitors.
Medicine: Investigated for potential therapeutic applications, including drug development where the Boc group can be selectively removed to activate the compound.
Mécanisme D'action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . Deprotection occurs through protonation of the carbonyl oxygen, leading to cleavage of the Boc group and formation of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amines: Similar to Boc-protected amines but cleaved by catalytic hydrogenation with H2 over Pd/C.
Methoxycarbonyl derivatives: Less stable compared to Boc due to the less substituted alkyl group.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-3-ethylbenzoic acid is unique due to the stability of the tert-butyl carbocation, which makes the Boc group a preferred choice for protecting amino groups in various synthetic applications .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-5-9-8-10(12(16)17)6-7-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
GOECWJHOZXGPMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


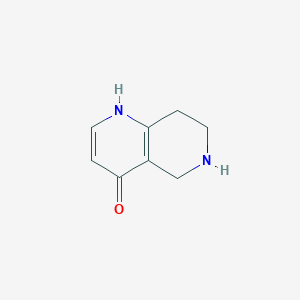
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)

![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

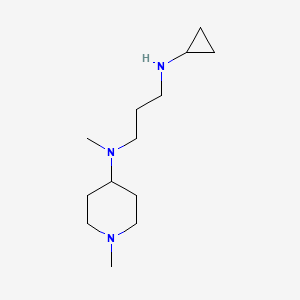
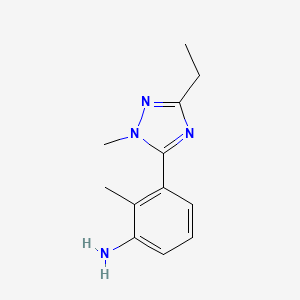

![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)
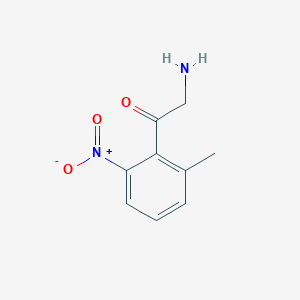
![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)

